molecular formula C9H11ClFNO3 B15221955 (2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride

(2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride

Cat. No.: B15221955
M. Wt: 235.64 g/mol
InChI Key: CNYHAXPYELEYRA-KZYPOYLOSA-N
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Description

(2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric synthesis using chiral auxiliaries or catalysts to introduce the chiral centers. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.64 g/mol

IUPAC Name

(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO3.ClH/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14;/h1-4,7-8,12H,11H2,(H,13,14);1H/t7-,8+;/m0./s1

InChI Key

CNYHAXPYELEYRA-KZYPOYLOSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@H](C(=O)O)O)N)F.Cl

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)O)N)F.Cl

Origin of Product

United States

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